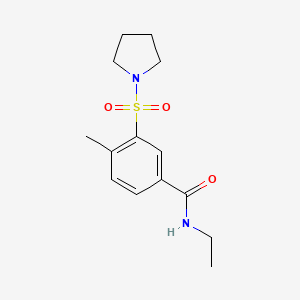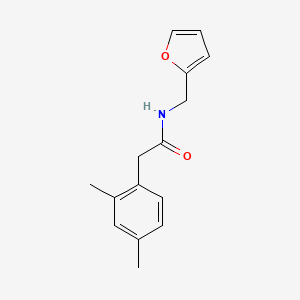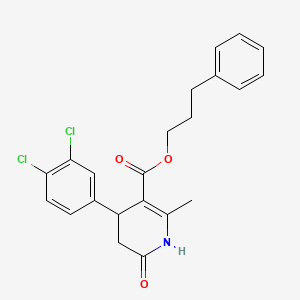
4-(1,3-benzodioxol-5-ylmethyl)thiomorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-Benzodioxol-5-ylmethyl)thiomorpholine is an organic compound with the molecular formula C12H15NO2S and a molecular weight of 237.32 g/mol It features a thiomorpholine ring substituted with a 1,3-benzodioxol-5-ylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzodioxol-5-ylmethyl)thiomorpholine typically involves the reaction of thiomorpholine with 1,3-benzodioxole derivatives under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the thiomorpholine, followed by nucleophilic substitution with a benzodioxole derivative . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,3-Benzodioxol-5-ylmethyl)thiomorpholine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the benzodioxole ring or the thiomorpholine ring.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring or the thiomorpholine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
4-(1,3-Benzodioxol-5-ylmethyl)thiomorpholine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mécanisme D'action
The mechanism of action of 4-(1,3-benzodioxol-5-ylmethyl)thiomorpholine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The benzodioxole moiety may interact with enzymes or receptors, while the thiomorpholine ring could influence the compound’s overall bioactivity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1,3-Benzodioxol-5-ylmethyl)piperidine: Similar structure but with a piperidine ring instead of a thiomorpholine ring.
4-(1,3-Benzodioxol-5-ylmethyl)morpholine: Contains a morpholine ring instead of a thiomorpholine ring.
Uniqueness
4-(1,3-Benzodioxol-5-ylmethyl)thiomorpholine is unique due to the presence of both the benzodioxole and thiomorpholine moieties, which may confer distinct chemical and biological properties compared to its analogs. The sulfur atom in the thiomorpholine ring can participate in unique chemical reactions, potentially leading to novel applications .
Propriétés
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-2-11-12(15-9-14-11)7-10(1)8-13-3-5-16-6-4-13/h1-2,7H,3-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXLHDBCCZWUIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5477351.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[[3-(4-chlorophenoxy)phenyl]methyl]piperazine;oxalic acid](/img/structure/B5477358.png)

![1-[2-(ethoxymethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]-N-ethyl-3-pyrrolidinecarboxamide dihydrochloride](/img/structure/B5477371.png)
![2-[3-(3,4-difluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5477373.png)
![1-allyl-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}prolinamide](/img/structure/B5477381.png)
![3-[(isopropylamino)sulfonyl]-5-isoquinolin-5-ylbenzoic acid](/img/structure/B5477389.png)
![[2-oxo-2-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]ethyl]urea](/img/structure/B5477395.png)
![2-[2-(3-chloro-4-methoxyphenyl)vinyl]quinoline](/img/structure/B5477411.png)
![N-{3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B5477415.png)
![N-[4-(4-bromo-3,5-dimethylpyrazol-1-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B5477425.png)

![3-[2-(2-fluorophenyl)ethyl]-1-(1H-pyrrol-2-ylcarbonyl)piperidine](/img/structure/B5477440.png)

